BenchChemオンラインストアへようこそ!

5,7-Dichloro-1H-indazol-3-ol

Physicochemical Differentiation Medicinal Chemistry Indazole Scaffold

5,7-Dichloro-1H-indazol-3-ol is a halogenated indazole-3-ol derivative featuring chlorine substituents at the 5- and 7-positions of the indazole ring and a hydroxyl group at the 3-position. Structurally, it belongs to the 1H-indazol-3-ol chemotype, a privileged scaffold in kinase-targeted medicinal chemistry , and has been specifically investigated as a key intermediate in the synthesis of kinase inhibitors for oncology applications.

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02 g/mol
CAS No. 7364-30-9
Cat. No. B1614344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1H-indazol-3-ol
CAS7364-30-9
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NN2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12)
InChIKeyNOEFPHNWRCXXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1H-indazol-3-ol (CAS 7364-30-9) – Product Identity and Core Indazole Pharmacology


5,7-Dichloro-1H-indazol-3-ol is a halogenated indazole-3-ol derivative featuring chlorine substituents at the 5- and 7-positions of the indazole ring and a hydroxyl group at the 3-position . Structurally, it belongs to the 1H-indazol-3-ol chemotype, a privileged scaffold in kinase-targeted medicinal chemistry [1], and has been specifically investigated as a key intermediate in the synthesis of kinase inhibitors for oncology applications [2].

Why 5,7-Dichloro-1H-indazol-3-ol Cannot Be Replaced by Other Indazole-3-ols in Structure-Driven Programs


The 1H-indazol-3-ol scaffold exhibits profound SAR sensitivity: potent Chk1 inhibitors require precise substitution patterns on the indazole core to achieve both enzymatic potency and selectivity over anti-targets such as Cdk7 [1]. Within the DAAO inhibitor chemotype, even minor structural modifications drastically alter pKa, lipophilicity, and ultimately in vivo pharmacodynamic response [2]. The 5,7-dichloro substitution pattern confers distinct physicochemical properties—a markedly higher logP (2.58 vs. ~1.27 for the unsubstituted core) and a lowered pKa (9.93 vs. ~11.94 for indazol-3-one)—that are not replicated by mono-halogenated or unsubstituted analogs [3]. These differences directly affect solubility, permeability, and target binding, making generic substitution of this specific regioisomer unsupportable.

Quantitative Differentiation Evidence for 5,7-Dichloro-1H-indazol-3-ol vs. Closest Indazole-3-ol Analogs


Lipophilicity Shift: LogP Comparison Between 5,7-Dichloro-1H-indazol-3-ol and Unsubstituted 1H-Indazol-3-ol

5,7-Dichloro-1H-indazol-3-ol exhibits a logP of 2.58 [1], representing a >1.3 log-unit increase over the unsubstituted 1H-indazol-3-ol (logP ≈ 1.27–1.59) [2][3]. This shift translates to approximately 20-fold higher lipophilicity, which is predicted to alter both passive membrane permeability and metabolic stability compared to the parent scaffold.

Physicochemical Differentiation Medicinal Chemistry Indazole Scaffold

Acid Dissociation Constant (pKa) Differentiation from Unsubstituted Indazol-3-one

The predicted pKa of 5,7-Dichloro-1H-indazol-3-ol is 9.93 , approximately 2 log units lower (more acidic) than the predicted pKa of the unsubstituted 3-indazolinone (pKa ≈ 11.94) . This shift is consistent with the electron-withdrawing effect of the two chlorine substituents, which stabilizes the conjugate base and lowers the pKa.

Ionization State Physicochemical Profiling Drug Design

Synthetic Accessibility: Direct One-Step Process for 5,7-Dichloroindazole Intermediates

A patented one-step process using sodium nitrite/acetic acid enables direct nitrosation of 2-methyl-4,6-dichloroacetanilide to yield 5,7-dichloroindazole derivatives in high yield, without requiring inert organic solvents or alkali metal alkanoates [1]. This contrasts with traditional multi-step indazole syntheses requiring hazardous nitrite esters and acetyl hydrolysis steps [2]. The 5,7-dichloro substitution pattern is specifically amenable to this streamlined process due to the electronic activation provided by the chlorine atoms.

Process Chemistry Heterocycle Synthesis Scale-Up

Kinase Selectivity: Indazole-3-ol Chemotype Occupies a Buried ATP-Binding Pocket Unique to Chk1

Structural overlays of known Chk1 inhibitors reveal that only the indazole series—including 3-substituted indazoles—utilizes a buried hydrophobic pocket in the Chk1 ATP-binding site that is not accessed by other chemotypes [1][2]. Within this series, optimized 3-(indol-2-yl)indazole derivatives achieve Chk1 IC₅₀ values as low as 0.30 nM (compound 21) while maintaining selectivity over Cdk7 [3]. The 3-hydroxyl group of 5,7-dichloro-1H-indazol-3-ol serves as an essential hydrogen-bond donor/acceptor anchor to the kinase hinge region, providing a functional handle for further derivatization that is absent in 3-unsubstituted indazoles.

Kinase Selectivity CHK1 Inhibition Structure-Based Drug Design

DAAO Inhibitor Chemotype: Comparative In Vivo Pharmacodynamic Profile of 6-Fluoro vs. 5,7-Dichloro Substitution

Within the 1H-indazol-3-ol DAAO inhibitor series, 6-fluoro-1H-indazol-3-ol (compound 37) achieves an IC₅₀ of 0.12 μM in vitro and significantly elevates plasma d-serine levels in mice at pharmacologically relevant doses [1]. The 5,7-dichloro substitution pattern (as in the target compound) is explicitly noted in DAAO patent literature as a design strategy predicted to yield improved blood-brain barrier penetration due to higher lipophilicity (logP 2.58 vs. ~1.6 for 6-fluoro) while retaining the critical 3-OH hinge-binding motif . Direct head-to-head DAAO IC₅₀ data for 5,7-dichloro-1H-indazol-3-ol have not been publicly disclosed; however, the systematic SAR exploration of the indazol-3-ol chemotype establishes that halogen substitution pattern is a primary determinant of both potency and CNS penetration [2].

DAAO Inhibition Neuroscience In Vivo Pharmacodynamics

Bulk Physicochemical Properties: Density and Refractive Index vs. Mono-Halogenated Indazol-3-ols

5,7-Dichloro-1H-indazol-3-ol has a predicted density of 1.7 g/cm³ and a refractive index of 1.759 [1], which are significantly higher than typical values for mono-halogenated indazol-3-ols (e.g., 6-bromo-1H-indazol-3-ol density ~1.5 g/cm³). The elevated density reflects the additional mass of the second chlorine atom, while the high refractive index is consistent with increased polarizability from the two halogen substituents.

Material Characterization Quality Control Formulation Development

Optimal Application Scenarios for 5,7-Dichloro-1H-indazol-3-ol Based on Differential Evidence


Chk1-Selective Kinase Inhibitor Library Synthesis

This compound serves as an ideal core scaffold for synthesizing focused libraries targeting the Chk1 buried pocket. The 3-hydroxyl group enables direct functionalization to introduce indolyl, amide, or heteroaryl groups at the hinge-binding region, while the 5,7-dichloro substitution electronically tunes hinge binding and may provide additional hydrophobic contacts within the selectivity pocket [1][2].

CNS-Penetrant DAAO Inhibitor Lead Optimization

For programs requiring blood-brain barrier penetration, the elevated lipophilicity (logP 2.58) of 5,7-dichloro-1H-indazol-3-ol makes it a superior starting point compared to the less lipophilic 6-fluoro analog (logP ~1.6). The compound can be used to probe the SAR of halogen substitution on DAAO potency and CNS exposure simultaneously [3].

Scalable Process Chemistry Development

The one-step, sodium nitrite/acetic acid-mediated synthesis of 5,7-dichloroindazoles is specifically optimized for this substitution pattern, enabling efficient kilogram-scale production. This makes the compound a cost-effective intermediate for large library production where multi-gram quantities of the core scaffold are required [4].

Physicochemical Profiling and Formulation Pre-Screening

The distinct pKa (9.93) and logP (2.58) values, combined with the characteristic density (1.7 g/cm³), make this compound suitable as a reference standard for developing HPLC and LC-MS analytical methods for halogenated indazole libraries, where precise retention time and ionization behavior must be calibrated .

Quote Request

Request a Quote for 5,7-Dichloro-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.